molecular formula C4H5N3O3 B13115456 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide CAS No. 73314-63-3

4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B13115456
CAS No.: 73314-63-3
M. Wt: 143.10 g/mol
InChI Key: YAZLEQUCRUMOJO-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing a hydroxymethyl group and a carboxamide group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products

    Oxidation: Formation of 4-(Carboxymethyl)-1,2,5-oxadiazole-3-carboxamide.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide is unique due to its oxadiazole ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

73314-63-3

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C4H5N3O3/c5-4(9)3-2(1-8)6-10-7-3/h8H,1H2,(H2,5,9)

InChI Key

YAZLEQUCRUMOJO-UHFFFAOYSA-N

Canonical SMILES

C(C1=NON=C1C(=O)N)O

Origin of Product

United States

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